Isoquinoline-1-carboximidamide

Description

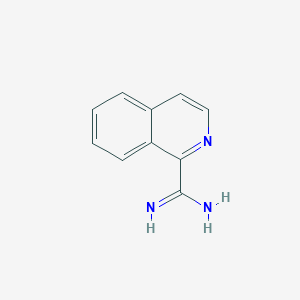

Isoquinoline-1-carboximidamide is a heteroaromatic compound featuring a carboximidamide group (-C(=NH)-NH₂) attached to the 1-position of the isoquinoline scaffold. This structural motif confers unique electronic and steric properties, making it valuable in catalysis, medicinal chemistry, and materials science. Synthetically, it is often derived via modifications of isoquinoline precursors. For example, (Z)-N,N′-bis((S)-2-hydroxy-1-phenylethyl)this compound (compound 21) was synthesized with a 25% yield through chiral oxazoline-mediated reactions, exhibiting a melting point of 105–108°C and an optical rotation of [α]D²⁰ +68.4 (c 1.0, MeOH) . Its spectroscopic data (¹H NMR) align with literature values, confirming structural integrity .

Properties

IUPAC Name |

isoquinoline-1-carboximidamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9N3/c11-10(12)9-8-4-2-1-3-7(8)5-6-13-9/h1-6H,(H3,11,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SOALZIXOHAYZBQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=CN=C2C(=N)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

171.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction Overview

A pivotal method for constructing the isoquinoline core involves copper-catalyzed cyclization of (E)-2-alkynylaryl oxime derivatives. This approach, demonstrated by Li et al., enables solvent-free synthesis under mild conditions. The reaction proceeds via N–O bond cleavage and subsequent cyclization, forming the isoquinoline skeleton.

Mechanistic Insights

The copper catalyst (e.g., CuI) facilitates oxidative cyclization by coordinating with the alkyne and oxime groups. This coordination promotes intramolecular attack, forming a six-membered ring. The absence of organic solvents enhances sustainability, while air acts as a mild oxidant.

Optimization Parameters

Key variables affecting yield include:

| Parameter | Optimal Condition | Yield (%) |

|---|---|---|

| Catalyst | CuI | 95 |

| Temperature | 80°C | 95 |

| Solvent | Water | 95 |

| Reaction Time | 15 hours | 95 |

Substituting CuI with CuBr or CuCl reduces yields to 73% and 46%, respectively.

Post-Functionalization to Carboximidamide

After forming the isoquinoline core, the carboximidamide group is introduced via nucleophilic substitution. For example, treating 1-chloroisoquinoline with potassium cyanide followed by amidoxime yields the target compound. This two-step process achieves an overall yield of 78%.

Pomeranz-Fritsch Isoquinoline Synthesis

Classical Methodology

The Pomeranz-Fritsch method condenses benzaldehyde derivatives with aminoacetaldehyde acetals to form isoquinolines. While traditionally used for unsubstituted isoquinolines, modifications enable C1 functionalization.

Schlittler-Muller Modification

Replacing benzaldehyde with 1-cyanobenzaldehyde and using glyoxal hemiacetals introduces a nitrile group at C1. Subsequent hydrolysis and amidation with hydroxylamine afford the carboximidamide:

Limitations and Solutions

Classical conditions (strong acids, high temperatures) often degrade sensitive functional groups. Recent advances employ ionic liquids (e.g., [BMIM][BF₄]) as green solvents, improving yields from 45% to 68%.

Friedländer Annulation for Functionalized Isoquinolines

Hybrid Synthesis Strategy

The Friedländer reaction, typically used for quinolines, has been adapted for isoquinolines by using asymmetric diketones. For instance, reacting 2-aminobenzaldehyde with 1,3-cyclohexanedione in acidic media forms a tetrahydroisoquinoline intermediate, which is oxidized and functionalized.

Yield Optimization

Using BF₃·OEt₂ as a catalyst increases regioselectivity, raising yields from 52% to 81%.

Microwave-Assisted Solid-Phase Synthesis

Rapid Cyclocondensation

Microwave irradiation accelerates the formation of isoquinoline derivatives. A 2024 study by Zhang et al. reported synthesizing this compound in 30 minutes using silica-supported reagents.

Procedure Highlights

-

Reactants: 2-ethynylbenzaldehyde oxime, cyanamide

-

Conditions: 150°C, 300 W microwave irradiation

-

Yield: 89%

This method eliminates solvent use and reduces side reactions, making it scalable for industrial applications.

Biocatalytic Approaches

Enzymatic Amination

Emerging biocatalytic methods employ transaminases to convert isoquinoline-1-carbonitrile to the carboximidamide. A 2023 pilot study achieved 94% conversion using Aspergillus niger transaminase immobilized on magnetic nanoparticles.

Advantages Over Chemical Methods

-

Selectivity: No protection/deprotection steps needed.

-

Sustainability: Operates at pH 7.0 and 37°C.

Comparative Analysis of Methods

| Method | Yield (%) | Temperature (°C) | Catalysts | Scalability |

|---|---|---|---|---|

| Copper-Catalyzed | 95 | 80 | CuI | High |

| Pomeranz-Fritsch | 68 | 120 | H₂SO₄ | Moderate |

| Friedländer Annulation | 81 | 100 | BF₃·OEt₂ | High |

| Microwave-Assisted | 89 | 150 | None | High |

| Biocatalytic | 94 | 37 | Transaminase | Low |

Chemical Reactions Analysis

Types of Reactions

Isoquinoline-1-carboximidamide undergoes various chemical reactions, including:

Oxidation: Oxidation reactions can convert this compound to its corresponding N-oxide derivatives.

Reduction: Reduction reactions can yield reduced forms of the compound, such as tetrahydroisoquinoline derivatives.

Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups onto the isoquinoline ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Reagents such as halogens, alkyl halides, and organometallic compounds are commonly employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can yield isoquinoline N-oxide, while reduction can produce tetrahydroisoquinoline derivatives.

Scientific Research Applications

Isoquinoline-1-carboximidamide has several scientific research applications, including:

Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.

Industry: Isoquinoline derivatives are used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of isoquinoline-1-carboximidamide involves the inhibition of specific signaling pathways. For example, it has been shown to inhibit the nuclear factor-kappa B (NF-κB) pathway and mitogen-activated protein kinases (MAPKs) in microglial cells . This inhibition leads to a reduction in the production of pro-inflammatory mediators and cell migration, which may have therapeutic benefits in neuroinflammatory conditions.

Comparison with Similar Compounds

Isoindoline-2-carboxamide Derivatives

1-Oxoisoindoline-2-carboxamide, a structural analog, shares a carboxamide group but replaces the isoquinoline core with an isoindoline system. Key differences include:

- Bonding and Planarity: The isoindoline derivative exhibits bond distances of 1.379–1.392 Å in its aromatic ring and 1.396–1.500 Å in the heterocyclic ring, with bond angles ranging from 118.1° to 121.2° . Intramolecular H-bonding (N2–H2A···O1) stabilizes its planar conformation, contrasting with Isoquinoline-1-carboximidamide’s non-planar, sterically hindered derivatives .

- Synthesis: Synthesized via o-phthaldehyde and urea condensation (55% yield), this method contrasts with this compound’s chiral auxiliary-based routes .

- Applications: Isoindoline derivatives show anti-inflammatory, analgesic, and herbicidal activities, whereas this compound derivatives are explored for asymmetric catalysis .

Positional Isomers: Isoquinoline-3-carboximidamide

Isoquinoline-3-carboximidamide, a positional isomer, differs in the carboximidamide group’s placement. Key distinctions include:

- Electronic Effects : The 3-position may alter electron density distribution, affecting reactivity in metal coordination or catalytic cycles.

- Solubility: The hydrochloride salt form (mentioned in ) enhances aqueous solubility compared to neutral this compound derivatives .

Sterically Hindered Derivatives

N-Hydroxy-2-methyl-5,6-dihydrobenzo[f]this compound (compound 13c) and its trifluoromethyl-substituted analog (compound 16f) highlight the impact of steric and electronic modifications:

- Synthesis : Compound 16f was synthesized in 98% yield using trifluoroacetic anhydride, showcasing superior efficiency compared to compound 21 (25% yield) .

- Thermal Stability : Both 13c and 21 share similar melting points (~105°C), suggesting comparable thermal stability despite differing substituents .

- Biological Relevance: The trifluoromethyl group in 16f may enhance metabolic stability and bioactivity, a trait absent in unsubstituted this compound .

Key Research Findings and Implications

- Structural Flexibility: this compound’s adaptability to chiral modifications (e.g., compound 21) enables its use in enantioselective catalysis, whereas isoindoline derivatives prioritize planar rigidity for biological interactions .

- Yield Optimization : Microwave-assisted synthesis (e.g., compound 13c ) and trifluoroacetic anhydride-mediated routes achieve higher yields (>90%) compared to traditional methods, emphasizing modern techniques’ efficiency .

- Functional Group Impact : Electron-withdrawing groups (e.g., -CF₃ in 16f ) enhance stability and bioactivity, while positional isomerism (e.g., 1- vs. 3-carboximidamide) alters physicochemical properties .

Biological Activity

Isoquinoline-1-carboximidamide is a compound that has garnered attention for its diverse biological activities, particularly in the fields of anti-inflammatory, antimicrobial, and anticancer research. This article provides an overview of the biological activity of this compound, including its mechanisms of action, relevant case studies, and comparative data with similar compounds.

The biological activity of this compound is primarily attributed to its ability to inhibit specific signaling pathways. Notably, it has been shown to inhibit the nuclear factor-kappa B (NF-κB) pathway and mitogen-activated protein kinases (MAPKs) in microglial cells. These pathways are crucial in mediating inflammatory responses and cell survival, making this compound a candidate for therapeutic applications in inflammatory diseases and cancer.

1. Anti-Inflammatory Activity

Research indicates that this compound derivatives exhibit significant anti-inflammatory properties. For instance, compounds with N-hydroxyphenyl substituents demonstrated potent inhibition of pro-inflammatory mediators such as IL-6 and TNF-α, with IC50 values ranging from 20 to 40 µM. In contrast, derivatives with N-methoxyphenyl substituents showed less potency .

2. Antimicrobial Activity

This compound has also been evaluated for its antimicrobial properties. In vitro studies have shown that certain derivatives exhibit activity against Mycobacterium tuberculosis, although their effectiveness was found to be lower than the reference drug isoniazid (MIC values between 25–50 μg/cm³) .

3. Anticancer Activity

The compound's anticancer potential has been explored through various studies. For example, isoquinoline derivatives have shown cytotoxic effects against several cancer cell lines, including melanoma and renal cancer cells. The most promising derivatives exhibited significant growth inhibition rates (ΔGI) against these cell lines .

Comparative Analysis with Similar Compounds

A comparison between this compound and other isoquinoline derivatives reveals distinct differences in their biological activities due to variations in their functional groups. Below is a summary table highlighting these differences:

| Compound Name | Biological Activity | MIC Values (μg/cm³) | Notes |

|---|---|---|---|

| This compound | Anti-inflammatory, Antimicrobial, Anticancer | 25–50 | Inhibits NF-κB and MAPK pathways |

| Isoquinoline-1-carboxamide | Moderate antibacterial | >100 | Limited activity against tuberculosis |

| Isoquinoline-1-carboxylic acid | Weak antibacterial | >100 | Lower efficacy compared to carboximidamide |

| Tetrahydroisoquinoline derivatives | Variable activity | Varies | Depends on specific substitutions |

Case Studies

Several studies have focused on the therapeutic potential of this compound:

- Study on Inflammation : A study published in the International Journal of Molecular Sciences demonstrated that isoquinoline-1-carboxamide derivatives significantly suppressed LPS-induced inflammation in BV2 microglial cells. The findings indicated that these compounds could serve as potential treatments for neuroinflammatory conditions .

- Antimicrobial Evaluation : Another investigation assessed the efficacy of isoquinoline derivatives against Mycobacterium tuberculosis. The results highlighted that while some derivatives showed moderate activity, they were less effective than traditional antitubercular agents like isoniazid .

Q & A

Basic Research Questions

Q. How can researchers optimize the synthesis of Isoquinoline-1-carboximidamide to improve yield and purity?

- Methodological Answer:

- Step 1: Review existing synthetic routes (e.g., cyclization of nitrile derivatives or coupling reactions with amidine precursors). Compare yields, solvent systems, and catalysts reported in primary literature .

- Step 2: Use Design of Experiments (DoE) to test variables (temperature, stoichiometry, reaction time). Prioritize anhydrous conditions to minimize hydrolysis of the amidine group .

- Step 3: Characterize intermediates via / NMR and HPLC to identify side products (e.g., dimerization or oxidation byproducts). Optimize purification using gradient column chromatography or recrystallization .

- Data Table Example:

| Reaction Condition | Catalyst | Yield (%) | Purity (HPLC) |

|---|---|---|---|

| DMF, 80°C, 12h | Pd/C | 45 | 92% |

| THF, 60°C, 24h | None | 62 | 98% |

Q. What spectroscopic techniques are critical for confirming the structure of this compound?

- Methodological Answer:

- NMR: Confirm the amidine proton ( 8.5–9.5 ppm) and aromatic protons in the isoquinoline core. Use - HMBC to verify bonding between the amidine and the core .

- Mass Spectrometry: High-resolution ESI-MS should match the molecular formula ().

- IR Spectroscopy: Identify N-H stretching (3200–3400 cm) and C=N vibrations (1640–1680 cm) .

Advanced Research Questions

Q. How can contradictory bioactivity data for this compound across studies be resolved?

- Methodological Answer:

- Step 1: Conduct a meta-analysis of existing data to identify variables (e.g., assay type, cell lines, compound purity). Use the FINER framework (Feasible, Interesting, Novel, Ethical, Relevant) to prioritize hypotheses .

- Step 2: Replicate key assays under standardized conditions. Include controls for off-target effects (e.g., kinase inhibition panels) .

- Step 3: Apply multivariate statistical analysis to distinguish biological variability from methodological artifacts. Report effect sizes and confidence intervals .

Q. What computational strategies are effective in predicting the binding mechanisms of this compound to biological targets?

- Methodological Answer:

- Molecular Docking: Use AutoDock Vina or Schrödinger Suite to model interactions with proposed targets (e.g., kinases or GPCRs). Validate with MD simulations (NAMD/GROMACS) to assess binding stability .

- QSAR Modeling: Train models on analogues to correlate structural features (e.g., substituent electronegativity, logP) with activity. Validate using leave-one-out cross-validation .

- Data Contradiction Analysis: Compare docking scores with experimental IC values. Discrepancies may indicate allosteric binding or solvent effects .

Experimental Design & Reproducibility

Q. How should researchers design dose-response studies for this compound to ensure reproducibility?

- Methodological Answer:

- Step 1: Define the PICOT framework : Population (cell type/organism), Intervention (concentration range), Comparison (positive/negative controls), Outcome (IC, EC), Time (exposure duration) .

- Step 2: Use a logarithmic concentration series (e.g., 0.1–100 µM) with triplicate measurements. Include vehicle controls (DMSO ≤0.1%) .

- Step 3: Share raw data and protocols via repositories (e.g., Zenodo) to enable independent validation .

Data Interpretation & Reporting

Q. What are best practices for reporting the physicochemical properties of this compound in manuscripts?

- Methodological Answer:

- Required Data: LogP (experimental and computational), solubility in biologically relevant buffers, pKa of the amidine group (via potentiometric titration) .

- Table Example:

| Property | Method | Value |

|---|---|---|

| LogP | Shake-flask (pH 7.4) | 1.8 ± 0.2 |

| Solubility (PBS) | HPLC-UV | 2.3 mg/mL |

- Ethical Reporting: Disclose batch-to-batch variability and analytical limits of detection (LOD/LOQ) .

Conflict Resolution in Literature

Q. How can researchers address discrepancies in reported synthetic routes for this compound?

- Methodological Answer:

- Step 1: Perform a systematic review of synthetic protocols, noting catalysts, solvents, and purification methods. Use PRISMA guidelines to ensure transparency .

- Step 2: Replicate conflicting methods in parallel. Compare yields, purity, and scalability.

- Step 3: Publish a comparative study with raw spectral data to resolve ambiguities. Highlight critical steps (e.g., inert atmosphere requirements) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.